Nacartocin

Description

Historical Context of Nacartocin Discovery and Early Investigations

Nacartocin is recognized as an analogue of oxytocin (B344502), a human neurohypophyseal hormone widely known for its roles in reproduction. The development of oxytocin analogues has been a significant area of research since the artificial synthesis of oxytocin in 1955 uochb.cz. Nacartocin, specifically identified as [2-p-ethylphenylalanine] deamino-6-carba-oxytocin, was developed in 1984 by Lebl and Jošt uochb.cz. This historical context places Nacartocin not as a newly discovered natural compound, but as a product of targeted chemical synthesis and modification aimed at exploring the therapeutic potential of oxytocin analogues, particularly those with selective natriuretic activity uochb.cz. Early investigations into Nacartocin focused on its properties as an oxytocin analogue, with a notable clinical trial testing its selective natriuretic activity uochb.cz.

Nacartocin as a Focus in Modern Drug Discovery Paradigms

In modern drug discovery paradigms, which increasingly leverage computational approaches, Nacartocin has gained attention as a lead molecule identified through in silico screening efforts nih.govtubitak.gov.trplos.orgnih.gov. The drug discovery process typically involves multiple stages, including target identification, lead identification, lead optimization, and preclinical testing, with a significant shift towards computational methods to accelerate and rationalize research and development uochb.czresearchgate.netinfogalactic.com.

Nacartocin's prominence in recent research stems from its identification as a potent binder in virtual screening studies, particularly targeting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 nih.govplos.orgnih.gov. The RdRp is a crucial enzyme for the replication and transcription of the SARS-CoV-2 genome, making it a highly attractive target for antiviral drug development tubitak.gov.trplos.orgresearchgate.net. Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in identifying compounds like Nacartocin that exhibit strong binding affinities to this viral protein nih.govplos.orgresearchgate.net.

Overview of Current Research Trajectories Involving Nacartocin

Current research trajectories involving Nacartocin primarily focus on its potential as an antiviral agent, specifically as an inhibitor of SARS-CoV-2 RdRp. Studies have demonstrated Nacartocin's strong binding affinity towards the RdRp, with a reported docking score of -13.943 kcal/mol and a ligand efficiency of -0.202 nih.gov. These in silico findings suggest that Nacartocin interacts with key amino acid residues within the active site pocket of the polymerase, forming hydrogen bonds and non-covalent interactions nih.gov.

The binding of such compounds to the RdRp's active site is hypothesized to block the access of the viral positive-sense RNA, which serves as a template for anti-genome synthesis, thereby inhibiting viral replication nih.gov. Molecular dynamics simulations further support the stability of Nacartocin within the RdRp binding pocket, indicating favorable intermolecular interactions dominated by Van der Waals and electrostatic energies researchgate.net.

The following table summarizes key binding affinity data for Nacartocin and other selected lead molecules in the context of SARS-CoV-2 RdRp inhibition:

Table 1: Binding Affinities of Lead Molecules to SARS-CoV-2 RdRp (In Silico Data)

| Compound Name | Docking Score (kcal/mol) | Ligand Efficiency | Key Interactions |

| Nacartocin | -13.943 nih.gov | -0.202 nih.gov | H-bonds, non-covalent interactions with key residues, π-cation interaction with Arg-553 nih.gov |

| Cistinexine | -13.687 nih.gov | -0.201 nih.gov | H-bonds, non-covalent interactions with crucial residues nih.gov |

| Cisatracurium | -13.064 nih.gov | -0.195 nih.gov | Two H-bonds with Arg553, one salt bridge with Glu811, other non-covalent interactions with polar, non-polar, and hydrophobic residues nih.gov |

| Pegamotecan | -12.782 nih.gov | -0.178 nih.gov | H-bond with Lys621, non-covalent interactions with key residues nih.gov |

This computational evidence positions Nacartocin as a promising candidate for further investigation in the development of antiviral therapeutics, particularly given the ongoing need for effective treatments against viral infections like COVID-19 researchgate.netresearchgate.net. Future research trajectories would likely involve in vitro and in vivo validation studies to confirm these computational predictions and assess its broader biological activity.

Properties

CAS No. |

77727-10-7 |

|---|---|

Molecular Formula |

C46H71N11O11S |

Molecular Weight |

986.2 g/mol |

IUPAC Name |

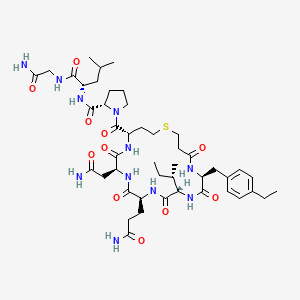

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4S,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethylphenyl)methyl]-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H71N11O11S/c1-6-26(5)39-45(67)52-29(14-15-35(47)58)41(63)54-33(23-36(48)59)42(64)53-30(16-19-69-20-17-38(61)51-32(43(65)56-39)22-28-12-10-27(7-2)11-13-28)46(68)57-18-8-9-34(57)44(66)55-31(21-25(3)4)40(62)50-24-37(49)60/h10-13,25-26,29-34,39H,6-9,14-24H2,1-5H3,(H2,47,58)(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,67)(H,53,64)(H,54,63)(H,55,66)(H,56,65)/t26-,29-,30-,31-,32-,33-,34-,39-/m0/s1 |

InChI Key |

JPYLEKXLHLKVBI-IHJZLXGESA-N |

SMILES |

CCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCSCCC(=O)N2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[C@@H](C)CC |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC |

sequence |

XIQNXPLG |

Synonyms |

2-(4-Et-Phe)-deamino-6-carbaoxytocin nacartocin nacartocin, (D-Phe)-isomer oxytocin, (4-Et-Phe)(2)-deamino-6-carba- oxytocin, (4-ethylphenylalanine)(2)-deamino-6-carba- |

Origin of Product |

United States |

Nacartocin Analog Chemistry and Synthetic Strategies

Structural Analogy and Peptide Modifications of Nacartocin

Nacartocin is formally known as [2-p-ethylphenylalanine]deamino-6-carba-oxytocin. wikipedia.orgguidetopharmacology.org This nomenclature precisely details the modifications made to the oxytocin (B344502) molecule to yield Nacartocin. Oxytocin is a nonapeptide (a peptide consisting of nine amino acid residues) characterized by a disulfide bond between cysteine residues at positions 1 and 6, forming a cyclic structure.

The key structural modifications in Nacartocin are:

Deamination at Position 1 : The "deamino" modification indicates the removal of the N-terminal amino group of the cysteine residue at position 1. This modification is often employed in peptide design to enhance metabolic stability by preventing degradation by aminopeptidases.

Carba Modification at Position 6 : The "6-carba-oxytocin" component refers to a "carba modification" of the disulfide bridge. In oxytocin, a disulfide bond links Cys1 and Cys6. The carba modification replaces this labile disulfide bond with a metabolically more stable methylene (B1212753) bridge (e.g., a C-C-C bridge or similar stable linkage). This strategy, initially developed for carbetocin (B549339) (another oxytocin analog), is crucial for improving the metabolic stability and prolonging the biological effect of the peptide. researchgate.net

Amino Acid Substitution at Position 2 : The "[2-p-ethylphenylalanine]" indicates the replacement of the tyrosine residue typically found at position 2 in oxytocin with p-ethylphenylalanine. This specific substitution contributes to Nacartocin's distinct pharmacological profile, particularly its enhanced natriuretic activity. wikipedia.orgguidetopharmacology.org

These modifications collectively result in Nacartocin's molecular formula of CHNOS and a molecular weight of 986.19 g/mol . vrachi.nameinfogalactic.com The compound possesses 8 defined stereocenters, contributing to its specific three-dimensional structure and biological activity. vrachi.nameinfogalactic.com

The structural differences between oxytocin and Nacartocin are summarized in the following table:

| Feature | Oxytocin | Nacartocin |

| Parent Hormone | Naturally occurring neurohypophyseal hormone | Synthetic analog of oxytocin |

| N-terminus | Free amino group (Cys1) | Deaminated at Cys1 |

| Position 2 | Tyrosine | p-Ethylphenylalanine |

| Cyclic Moiety | Disulfide bond (Cys1-Cys6) | Carba modification (stable methylene bridge replacing disulfide bond at Pos 6) |

| Primary Effect | Uterine contractions, lactation, social bonding | Potent natriuretic effect |

Advanced Synthetic Methodologies for Nacartocin and Related Analogs

The synthesis of complex peptide structures like Nacartocin and its analogs relies heavily on advanced peptide synthesis methodologies. The foundational work in this field, including the industrial production of oxytocin, laid the groundwork for the synthesis of its analogs. researchgate.net

While specific detailed synthetic routes for Nacartocin are not extensively detailed in general literature, the synthesis of such complex peptides typically involves:

Solid-Phase Peptide Synthesis (SPPS) : SPPS is a cornerstone technique for peptide synthesis, allowing for the sequential addition of amino acid residues to a growing peptide chain anchored to an insoluble resin. This method offers advantages in purification and automation, making it suitable for producing peptides on a larger scale. Advances in SPPS have improved efficiency and scalability for peptide therapeutics. tubitak.gov.tr

Solution-Phase Synthesis : For certain complex fragments or specific modifications, solution-phase synthesis might be employed, particularly for the incorporation of non-standard amino acids or for cyclization steps.

Native Chemical Ligation (NCL) : NCL is an advanced technique that allows for the chemoselective ligation of unprotected peptide segments, forming a native amide bond at the ligation site. This method is particularly useful for synthesizing larger peptides or proteins that are challenging to produce via conventional SPPS. tubitak.gov.tr

Introduction of Non-Natural Amino Acids : The incorporation of residues like p-ethylphenylalanine, which is not one of the 20 common proteogenic amino acids, requires specialized synthetic strategies to ensure its successful integration into the peptide sequence.

Cyclization Strategies : The formation of the stable carba bridge in Nacartocin, replacing the disulfide bond, involves specific chemical reactions to create the desired cyclic structure. This modification is critical for enhancing metabolic stability and often requires specialized reagents and reaction conditions.

The systematic studies of structure-activity relationships that led to Nacartocin's development imply a rational design process where various modifications were tested and optimized through iterative synthesis and biological evaluation. wikipedia.org

Design Principles for Peptide-Based Therapeutic Analogs

The development of peptide-based therapeutic analogs like Nacartocin is guided by several key design principles aimed at optimizing their pharmacological properties. Peptides are highly attractive as therapeutic agents due to their inherent high specificity and selectivity for biological targets, often resulting in lower toxicity compared to small molecules. However, native peptides often suffer from poor pharmacokinetic properties, including proteolytic instability, short circulation half-lives due to rapid renal clearance, and limited membrane permeability.

Key design principles to overcome these limitations include:

Structure-Activity Relationship (SAR) Studies : Rational design approaches, including SAR studies, are fundamental. By systematically modifying the peptide sequence and structure, researchers can elucidate the relationship between structural features and biological activity, enabling precise targeting and therapeutic optimization. tubitak.gov.tr

Enhancing Metabolic Stability :

Backbone Modifications : Strategies such as N-methylation, D-amino acid substitutions, and the incorporation of non-natural amino acids (as seen with p-ethylphenylalanine in Nacartocin) can increase resistance to proteolytic enzymes.

Cyclization : Introducing cyclic structures, like the carba modification in Nacartocin, significantly improves metabolic stability and can also constrain the peptide's conformation, potentially enhancing target binding and selectivity. More than two-thirds of the over 80 FDA-approved peptide drugs are cyclic.

Peptidomimetics : Designing peptidomimetics, which mimic the structure and function of peptides but are composed of non-peptide elements, can impart improved stability and bioavailability.

Modulating Pharmacokinetic Properties :

Half-life Extension : Chemical modifications, such as conjugation with hydrophilic polymers (e.g., PEGylation), or fusion with albumin or antibody fragments, can extend the peptide's circulation half-life by increasing its hydrodynamic radius and reducing renal clearance.

Membrane Permeability : While challenging for peptides, strategies like stapled peptides (which adopt stable α-helical conformations) or the use of cell-penetrating peptides (CPPs) can improve membrane permeability for intracellular targets.

Computational Design and Molecular Modeling : Advanced computational tools, including molecular modeling, bioinformatics, and machine learning techniques, are increasingly used to predict peptide binding affinities, bioavailability, and stability, accelerating the identification of promising therapeutic candidates. tubitak.gov.tr

By applying these principles, researchers aim to develop peptide analogs that retain the high potency and specificity of their natural counterparts while possessing improved drug-like properties, making them viable therapeutic agents.

Molecular Mechanisms of Action and Receptor Interactions of Nacartocin

Nacartocin Interaction with Viral RNA-Dependent RNA Polymerase (RdRp)

Nacartocin has been identified as a lead molecule in computational drug repurposing studies targeting the RNA-dependent RNA Polymerase (RdRp) of SARS-CoV-2. RdRp is an essential enzyme for the replication and transcription of RNA viruses, making it a crucial target for antiviral drug development.

Identification and Characterization of RdRp Binding Sites

Nacartocin demonstrates significant binding affinity to the active site pocket of the SARS-CoV-2 RdRp. This interaction is critical as it is hypothesized to block the access of positive-sense viral RNA, thereby inhibiting viral replication and transcription. The RdRp enzyme is characterized by a conserved "right-handed" structure, comprising finger, palm, and thumb subdomains, with the active site located within the palm domain and encompassing conserved polymerase motifs A through G.

In computational docking studies, Nacartocin exhibited a favorable docking score of -13.943 kcal/mol and a ligand efficiency of -0.202, indicating a strong potential for interaction with the RdRp enzyme.

Table 1: Nacartocin Binding Affinity to SARS-CoV-2 RdRp

| Compound | Docking Score (kcal/mol) | Ligand Efficiency | Target Protein |

| Nacartocin | -13.943 | -0.202 | SARS-CoV-2 RdRp |

Detailed Analysis of Key Residue Interactions with Nacartocin

Nacartocin forms a network of hydrogen bonds and non-covalent interactions with key amino acid residues located within the active site and surface-accessible regions of the RdRp. While specific detailed interactions for Nacartocin are derived from computational docking, broader studies on RdRp inhibitors and similar oxytocin (B344502) analogues provide insights into potential interaction sites. For instance, other compounds interacting with RdRp or oxytocin analogues binding to RdRp have shown interactions with residues such as Lys551, Arg553, Thr556, Trp617, Tyr619, Asp623, and Asp760. The active site of RdRp is known to contain crucial aspartate residues, specifically Asp760 and Asp761, which are vital for the enzyme's catalytic activity. Additionally, residues like Tyr618, Cys622, Asn691, Asn695, Met755, Ile756, Leu757, Leu758, Ser759, Asp760, Asp761, Ala762, Val763, Glu811, Phe812, Cys813, and Ser814 have been implicated in critical interactions within the RdRp binding pocket. A π-cation interaction with Arg-553 has also been observed for Nacartocin.

Nacartocin Interactions within the Oxytocin/Vasopressin Receptor System

Nacartocin is recognized as a synthetic analogue of oxytocin and has been studied for its interactions within the oxytocin/vasopressin receptor system. fishersci.caguidetopharmacology.org This system involves two structurally similar neuropeptides, oxytocin (OT) and vasopressin (AVP), which exert their physiological effects through G-protein-coupled receptors (GPCRs).

Agonist and Antagonist Profiles at Oxytocin and Vasopressin Receptors

Nacartocin is classified as an oxytocin receptor agonist. Early research highlighted Nacartocin's specific natriuretic effect, indicating its ability to increase sodium excretion. fishersci.caguidetopharmacology.org The oxytocin receptor (OT-R) and various vasopressin receptor subtypes (V1A, V1B, V2) share structural homology. Due to this structural similarity, these receptors can exhibit promiscuity, meaning they show a relative selectivity for both oxytocin and vasopressin. Consequently, cross-talk can occur where oxytocin can interact with AVP receptors, and vice versa, particularly at higher concentrations.

Table 2: Nacartocin's Profile within the Oxytocin/Vasopressin System

| Compound | Receptor System | Activity | Key Physiological Effect |

| Nacartocin | Oxytocin/Vasopressin Receptor System | Agonist (Oxytocin Receptor) | Natriuretic effect fishersci.caguidetopharmacology.org |

Molecular Basis of Receptor Selectivity and Ligand Efficacy

The challenge in designing highly selective ligands for the oxytocin and vasopressin receptor family stems from the considerable structural similarity between the receptor subtypes and their endogenous ligands. Despite differing by only two amino acids in their nonapeptide sequences, oxytocin and vasopressin elicit distinct biological activities. The molecular basis for the selectivity observed among the AVP/OT receptors for their specific ligands lies in subtle differences in the amino acid residues within their binding pockets. The N-terminal extracellular domain of these receptors is also known to play a role in agonist binding. Furthermore, the dynamic nature of these receptors, including the existence of different conformational states stabilized by various ligand classes, contributes to the complexity of ligand efficacy and selectivity.

Preclinical Pharmacological Efficacy Studies of Nacartocin

Evaluation of Natriuretic Effects in Preclinical Animal Models

Studies in preclinical animal models have demonstrated Nacartocin's capacity to induce natriuresis, a process involving increased sodium excretion by the kidneys. Its effects extend to influencing blood pressure, showcasing a complex interplay with the cardiovascular system.

Nacartocin's natriuretic effect is primarily attributed to its inhibitory action on tubular sodium resorption within the kidneys. nih.gov This mechanism is crucial for its role as a natriuretic agent. While specific detailed cellular and molecular pathways for Nacartocin are not extensively elaborated beyond this, general natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), exert their renal effects by increasing glomerular filtration rate (GFR) and inhibiting sodium reabsorption in segments like the inner medullary collecting duct. nih.govcreative-diagnostics.com These actions are often mediated by the intracellular second messenger cyclic guanosine (B1672433) monophosphate (cGMP). cvphysiology.com Oxytocin (B344502) itself is known to induce natriuresis and can cause a fall in mean arterial pressure, with some evidence suggesting mediation through ANP release. scielo.brrevportcardiol.orgfrontiersin.org Nacartocin, being an oxytocin analogue, may share some mechanistic similarities, particularly concerning its influence on tubular sodium handling.

The comparative natriuretic potency of Nacartocin versus Oxytocin is summarized in the table below:

| Compound | Natriuretic Potency (Relative to Oxytocin) | Effect on Blood Pressure (Anesthetized Rats) | Effect on Blood Pressure (Conscious Rats) |

| Nacartocin | ~3 times more potent nih.gov | Decreased (greater than oxytocin) nih.gov | Slight but prolonged increase nih.gov |

| Oxytocin | 1 (reference) nih.gov | Decreased nih.gov | Not specified nih.gov |

Cellular and Molecular Mechanisms Underlying Renal Natriuretic Action

Assessment of Antiviral Potential Against RNA Viruses in Preclinical Models

The antiviral potential of Nacartocin has been explored, particularly in the context of RNA viruses. Current investigations primarily highlight its theoretical interactions with viral components, suggesting a basis for further empirical studies.

In the assessment of its antiviral potential, Nacartocin has been identified in molecular docking studies for its interaction with the RNA-dependent RNA polymerase (RdRp) complex of SARS-CoV-2. researchgate.net These in silico analyses, which include the generation of 2D and 3D interaction maps, position Nacartocin as a "top lead molecule" due to its predicted binding efficacy with both single-core and complex RdRp structures. researchgate.net The binding of compounds to amino acid residues in motif F of RdRp is hypothesized to inhibit the enzyme's catalytic activity, thereby preventing RNA replication by averting the entry of substrates and divalent cations into the active site cavity. researchgate.net However, concrete in vitro data demonstrating Nacartocin's direct efficacy in inhibiting viral replication (e.g., through assays like cytopathic effect inhibition, plaque reduction, or viral yield reduction assays) against SARS-CoV-2 or other RNA viruses like influenza or dengue, including specific IC50 or EC50 values, are not detailed in the provided search results. The available information primarily points to computational predictions of its antiviral activity.

Despite the in silico indications of Nacartocin's potential antiviral activity, detailed findings from in vivo preclinical disease models of viral infection are not available in the provided literature. Preclinical animal models, such as mice, ferrets, and hamsters, are commonly utilized to evaluate the efficacy of antiviral agents against various RNA viruses, including influenza, SARS-CoV-2, and dengue. biorxiv.orgnih.govualberta.canih.govnih.goviitri.org These models assess parameters such as viral load reduction, improvement in clinical symptoms, and survival rates. While the molecular docking studies suggest a theoretical basis for Nacartocin's antiviral action, empirical in vivo data to support its efficacy in reducing viral load or improving outcomes in animal models of RNA viral infections have not been found in the current search.

Advanced Computational and in Silico Methodologies in Nacartocin Research

Molecular Docking and Virtual Screening Approaches for Target Identification

Molecular docking and virtual screening (VS) are widely employed computational techniques used to predict the binding affinity and orientation of small molecules, such as Nacartocin, to a target protein nih.govals-journal.com. Virtual screening, in particular, allows for the rapid assessment of large libraries of compounds, differentiating between active and inactive molecules and thereby reducing the number of candidates that require experimental testing nih.gov. This approach is crucial for identifying potential therapeutic targets and lead compounds.

Molecular Dynamics Simulations for Binding Conformation and Stability Analysis

Molecular Dynamics (MD) simulations are advanced computational techniques that provide insights into the dynamic behavior of molecular systems over time. These simulations are critical for understanding the conformational stability and flexibility of protein-ligand complexes, offering a more realistic view of binding interactions than static docking poses mdpi.comuu.nl. MD simulations can reveal how a ligand maintains its binding pose within a protein's active site and can help distinguish between stable, active binding modes and unstable, incorrect ones nih.gov.

While specific detailed MD simulation studies solely focused on Nacartocin's binding conformation and stability were not extensively detailed in the provided search results, the general application of MD simulations in drug discovery is well-established. For compounds identified through docking, subsequent MD simulations are often performed to validate the predicted binding modes and assess the stability of the complex under dynamic conditions nih.govfrontiersin.org. Parameters such as Root Mean Square Deviation (RMSD) are commonly monitored to evaluate the stability of the protein-ligand complex throughout the simulation trajectory mdpi.comuu.nl. For Nacartocin, performing MD simulations after its identification as an RdRp binder would be a logical next step to confirm the stability of its interaction with the viral enzyme and to explore any conformational changes induced upon binding.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Nacartocin Analogs

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful ligand-based computational methods used to establish mathematical relationships between the chemical structure of compounds and their biological activity nih.govresearchgate.net. QSAR models enable the prediction of the biological activity of new compounds based on their structural features, while pharmacophore models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target researchgate.netfrontiersin.org.

These methodologies are invaluable for lead optimization and the design of novel analogs with improved potency and selectivity nih.govresearchgate.net. For Nacartocin, QSAR and pharmacophore modeling could be applied to:

Identify key structural features responsible for its observed binding efficacy (e.g., with RdRp).

Design and virtually screen Nacartocin analogs with modified structures to enhance their activity or improve other pharmacokinetic properties.

Predict the activity of newly synthesized Nacartocin derivatives before experimental testing, thereby streamlining the drug discovery process.

Although specific QSAR or pharmacophore models developed for Nacartocin analogs were not found in the search results, the utility of these techniques in understanding structure-activity correlations and guiding the rational design of new compounds is directly applicable to further Nacartocin research.

Application of Machine Learning and Artificial Intelligence in Nacartocin Drug Discovery Efforts

The application of AI/ML in Nacartocin drug discovery efforts can be further expanded to:

Predict new targets for Nacartocin or its analogs beyond RdRp.

Optimize the chemical structure of Nacartocin for enhanced binding affinity, specificity, or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Accelerate the screening of large chemical libraries for Nacartocin-like compounds with desired characteristics.

Identify potential drug combinations involving Nacartocin by analyzing complex biological networks and disease pathways mdpi.com.

These advanced computational methodologies, particularly those leveraging AI and ML, offer a promising avenue for comprehensive research and development of Nacartocin as a therapeutic agent.

Advanced Analytical and Biophysical Characterization Techniques for Nacartocin Research

Advanced Chromatographic Techniques for High-Resolution Purity and Impurity Profiling

Advanced chromatographic techniques are indispensable for achieving high-resolution purity assessment and detailed impurity profiling of Nacartocin. These methods enable the separation of Nacartocin from synthesis byproducts, degradation products, and other contaminants, ensuring the integrity of research samples.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a cornerstone technique for peptide analysis, offering excellent resolution for separating Nacartocin from closely related impurities based on differences in hydrophobicity. By optimizing stationary phases (e.g., C18, C8) and mobile phase gradients (e.g., acetonitrile/water with trifluoroacetic acid), researchers can achieve baseline separation of Nacartocin from its analogues and truncated sequences. Detection is typically performed using UV absorbance at wavelengths like 214 nm (for peptide bonds) or 280 nm (for aromatic amino acids), often coupled with mass spectrometry for peak identification.

Size-Exclusion Chromatography (SEC-HPLC): SEC-HPLC is employed to assess the aggregation state and presence of higher molecular weight impurities, such as dimers or oligomers of Nacartocin. This technique separates molecules based on their hydrodynamic volume, providing insights into the solution behavior and stability of the peptide.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity, due to smaller particle sizes in the stationary phase. This makes UPLC particularly valuable for rapid and precise purity assessments and for detecting trace impurities in Nacartocin samples.

Table 1: Typical Chromatographic Parameters for Nacartocin Purity Analysis

| Technique | Column Type | Mobile Phase System | Detection Method | Application |

| RP-HPLC | C18 (e.g., 5 µm) | Acetonitrile/Water + 0.1% TFA | UV (214 nm), MS | Purity, impurity profiling, quantitative analysis |

| SEC-HPLC | Bio-SEC (e.g., 300 Å) | Aqueous buffer (e.g., PBS) + salt | UV (214 nm) | Aggregation, molecular weight variants |

| UPLC | C18 (e.g., 1.7 µm) | Acetonitrile/Water + 0.1% FA | UV (214 nm), MS | Rapid purity, trace impurity detection |

Spectroscopic Methodologies for Detailed Structural Analysis and Conformational Studies

Spectroscopic techniques provide critical information regarding the primary, secondary, and tertiary structure of Nacartocin, as well as its conformational dynamics in solution.

Mass Spectrometry (MS):

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is another powerful technique for molecular weight verification, particularly useful for larger peptides and for rapid quality control during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers unparalleled atomic-level detail on the three-dimensional structure and conformational flexibility of Nacartocin.

1D and 2D NMR (e.g., COSY, TOCSY, NOESY, HSQC): These experiments allow for the assignment of individual proton, carbon, and nitrogen resonances, providing information on the local environment of each atom. NOESY experiments are crucial for determining inter-proton distances, which are then used to calculate the 3D solution structure of Nacartocin.

Dynamic NMR: Can be used to study conformational exchange processes and flexibility within the Nacartocin molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure elements (e.g., alpha-helices, beta-sheets, turns, random coil) of Nacartocin in solution. Changes in the CD spectrum as a function of temperature, pH, or solvent can provide insights into the peptide's stability and conformational transitions.

Biophysical Techniques for Quantitative Ligand-Target Interaction Kinetics

Understanding how Nacartocin interacts with its biological targets (e.g., receptors) is crucial for elucidating its mechanism of action. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the real-time binding kinetics (association rate, kₐ; dissociation rate, k𝒹) and affinity (Kᴰ) of Nacartocin to its immobilized target. By flowing Nacartocin over a sensor chip with the immobilized receptor, changes in refractive index at the sensor surface are detected, providing a sensogram that reflects binding events. This allows for precise determination of how quickly Nacartocin binds and dissociates from its target.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat changes associated with molecular interactions. By titrating Nacartocin into a solution containing its target, ITC provides a complete thermodynamic profile of the binding event, including binding affinity (Kᴬ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information is critical for understanding the driving forces behind Nacartocin-target interactions.

Table 2: Biophysical Techniques for Ligand-Target Interaction Studies of Nacartocin

| Technique | Measured Parameters | Information Provided | Advantages |

| SPR | kₐ, k𝒹, Kᴰ | Binding kinetics, affinity | Real-time, label-free, low sample consumption |

| ITC | Kᴬ, n, ΔH, ΔS, ΔG | Binding affinity, stoichiometry, thermodynamics | Direct measurement of heat, no labeling required |

High-Throughput Screening Methodologies for Nacartocin Derivative Evaluation

High-throughput screening (HTS) methodologies are essential for efficiently evaluating large libraries of Nacartocin derivatives or analogues to identify compounds with improved potency, selectivity, or desired pharmacological profiles.

Fluorescence Resonance Energy Transfer (FRET)-based Assays: FRET assays are commonly used in HTS for receptor-ligand binding or enzyme activity. By labeling Nacartocin derivatives and/or their target receptors with appropriate FRET donor and acceptor fluorophores, binding events or enzymatic reactions can be detected as changes in FRET signal. This allows for rapid and sensitive screening of thousands of compounds.

Luminescence-based Assays: These assays often involve luciferase-based systems where a binding event or cellular response triggers a luminescent signal. They are highly sensitive and robust for HTS, enabling the identification of active Nacartocin derivatives that modulate specific pathways or receptors.

Cell-Based Assays: For evaluating the cellular effects of Nacartocin derivatives, cell-based assays are crucial. These can range from reporter gene assays (where a specific cellular response activates a detectable reporter) to assays measuring calcium flux, cAMP levels, or cell viability. Automated liquid handling systems and plate readers facilitate the screening of large compound sets in a cellular context, providing physiologically relevant data for derivative evaluation. These assays are particularly important for assessing the natriuretic effect of Nacartocin derivatives in relevant cell lines or primary cell models.

Table 3: High-Throughput Screening Approaches for Nacartocin Derivatives

| Assay Type | Principle | Application | Throughput Capability |

| FRET-based Assays | Energy transfer between fluorophores upon binding | Receptor binding, enzyme activity | High |

| Luminescence-based Assays | Light emission triggered by molecular events | Receptor activation, signaling pathway modulation | High |

| Cell-Based Assays | Cellular response to compound | Functional activity, toxicity, pathway modulation | High |

Future Perspectives and Emerging Research Directions for Nacartocin

Rational Design and Development of Novel Nacartocin Analogs with Enhanced Therapeutic Profiles

Rational design, guided by structure-activity relationships (SAR), is a pivotal approach for developing novel Nacartocin analogs wikipedia.org, collaborativedrug.com. SAR studies aim to identify the specific chemical characteristics of a molecule that are responsible for its biological activity, allowing for targeted modifications to enhance potency or selectivity wikipedia.org, collaborativedrug.com. Nacartocin, being a synthetic analog of oxytocin (B344502), provides a foundation for such modifications thieme-connect.com. Early systematic studies on structure-activity relations have already led to the proposal and synthesis of deamino-6-carba-oxytocin analogues with improved specific natriuretic activity in rats thieme-connect.com.

Future efforts will focus on peptide engineering to optimize Nacartocin's pharmacological properties. This involves strategic alterations to its amino acid sequence, the introduction of non-natural amino acids, or modifications to its cyclization chemistry to improve stability, affinity, and bioavailability frontiersin.org, nih.gov. For instance, optimizing peptide cyclization can enhance stability and activity by selecting appropriate amino acid positions for modification and determining optimal linker lengths nih.gov. Such rational design endeavors are crucial for developing next-generation Nacartocin derivatives with superior therapeutic profiles.

Exploration of Unconventional Biological Targets and Therapeutic Applications for Nacartocin

While Nacartocin is recognized for its natriuretic effects, emerging research suggests its potential in unconventional therapeutic areas thieme-connect.com. Notably, molecular docking studies have identified Nacartocin as a potential inhibitor of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication in pathogens such as SARS-CoV-2 researchgate.net, tubitak.gov.tr, nih.gov, acs.org, acs.org. In silico investigations have indicated Nacartocin's strong binding affinity to the active pocket of RdRp, with reported docking scores suggesting potent inhibitory potential researchgate.net, nih.gov, researchgate.net, acs.org, acs.org. For example, Nacartocin has been found to exhibit a high binding affinity of -13.943 kcal/mol to RdRp researchgate.net, acs.org.

This discovery opens new avenues for exploring Nacartocin's antiviral capabilities and other unforeseen therapeutic applications beyond its traditional scope. Further research will involve validating these in silico findings through in vitro and in vivo studies to fully characterize its efficacy against these novel targets.

Integration of Multi-Omics Data for a Comprehensive Mechanistic Understanding of Nacartocin's Effects

A comprehensive understanding of Nacartocin's effects necessitates the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. These "omics" technologies provide a holistic view of biological systems by simultaneously assessing changes at the gene, RNA, protein, and metabolite levels revespcardiol.org, metabolon.com, slideshare.net.

Transcriptomics offers insights into gene expression patterns and the potential molecular events occurring within cells or organisms in response to Nacartocin metabolon.com, slideshare.net.

Proteomics elucidates the diversity and function of proteins, revealing how they collectively direct cellular activities and identifying potential protein biomarkers of Nacartocin's action revespcardiol.org, slideshare.net.

Metabolomics measures small molecules (metabolites) present in a system, directly demonstrating the biochemical outcomes of Nacartocin's interaction with biological pathways metabolon.com.

Integrating these diverse datasets can reveal complex, multi-layered relationships and provide deeper mechanistic insights into Nacartocin's precise actions, identifying perturbed pathways, and uncovering novel biomarkers nih.gov, metabolon.com, frontiersin.org. This approach moves beyond reductionist studies, offering a macroscopic picture of molecular perturbations induced by the compound nih.gov.

Advancements in Computational Drug Design and Peptide Engineering for Nacartocin-like Compounds

Advancements in computational drug design (CADD) are transforming the discovery and development of new therapeutics, including peptide-based compounds like Nacartocin nfcr.org, wiley.com, nih.gov, frontiersin.org. CADD encompasses various techniques, such as structure-based drug design (SBDD) and ligand-based drug design (LBDD), which leverage computer modeling to predict and optimize drug candidates nih.gov, frontiersin.org.

Molecular Docking and Simulations: These computational tools are instrumental in predicting the binding modes and affinities of compounds to target proteins rsc.org, ajol.info, bonviewpress.com. As demonstrated with Nacartocin's interaction with RdRp, in silico studies can effectively screen and identify potent binders researchgate.net, tubitak.gov.tr, nih.gov, researchgate.net, acs.org, acs.org.

Artificial Intelligence (AI) and Machine Learning (ML): The integration of AI and ML algorithms with large datasets is significantly improving CADD, enabling more efficient virtual screening, de novo drug design, and prediction of pharmacokinetic properties nfcr.org, frontiersin.org. These technologies can accelerate the identification of promising Nacartocin analogs.

Peptide Engineering: Parallel to CADD, advancements in peptide engineering allow for the precise modification and optimization of peptide structures. This includes strategies to enhance stability, improve receptor selectivity, and overcome limitations like rapid degradation frontiersin.org, isct.ac.jp, mdpi.com, clinicalleader.com. Techniques such as the design of stable, stand-alone engineered proteins (which can be considered large peptides with specific secondary structures) are also emerging clinicalleader.com.

The synergy between computational drug design and peptide engineering offers a powerful framework for the future development of Nacartocin-like compounds, enabling the design of highly effective and targeted therapies.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Nacartocin in laboratory settings?

- Methodological Answer : Synthesis of Nacartocin typically follows multi-step organic reactions, such as solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include purification via reverse-phase HPLC and structural validation using H/C NMR and high-resolution mass spectrometry (HRMS). Researchers should adhere to NIH guidelines for experimental reproducibility, ensuring detailed documentation of solvent systems, reaction temperatures, and catalyst concentrations .

Q. Which analytical techniques are optimal for characterizing Nacartocin’s purity and structural integrity?

- Methodological Answer : Purity assessment requires HPLC with UV detection (e.g., C18 columns, gradient elution). Structural confirmation employs tandem mass spectrometry (MS/MS) and 2D NMR (COSY, NOESY). For crystalline forms, X-ray diffraction (XRD) is critical. Analytical protocols should align with guidelines from the Royal Society of Chemistry to ensure standardization .

Q. How should researchers conduct a literature review to identify gaps in Nacartocin’s mechanistic studies?

- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) with keyword combinations ("Nacartocin AND receptor binding," "Nacartocin AND pharmacokinetics") across PubMed, Scopus, and Web of Science. Prioritize recent studies (last 5 years) and cross-reference citation networks to map unresolved hypotheses, such as dose-dependent effects or off-target interactions .

Advanced Research Questions

Q. What experimental designs are robust for investigating Nacartocin’s interactions with cellular receptors?

- Methodological Answer : Employ biophysical assays like surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Include negative controls (e.g., receptor knockout models) and orthogonal validation via fluorescence polarization. Statistical power analysis should determine sample sizes to minimize Type I/II errors .

Q. How can contradictory data on Nacartocin’s pharmacological efficacy be systematically addressed?

- Methodological Answer : Perform meta-analyses to aggregate dose-response data across studies, adjusting for variables like assay type (in vitro vs. in vivo) or cell line specificity. Sensitivity analyses can identify outliers, while molecular dynamics simulations may resolve mechanistic discrepancies. Transparent reporting of confounders (e.g., solvent effects) is critical .

Q. What strategies ensure reproducibility in preclinical studies of Nacartocin’s toxicity profile?

- Methodological Answer : Follow ARRIVE guidelines for animal studies, including blinding, randomization, and detailed husbandry conditions. Use LC-MS/MS for plasma concentration monitoring and histopathological grading by multiple blinded assessors. Cross-validate findings with human-derived organoids to bridge translational gaps .

Q. How can computational modeling enhance the understanding of Nacartocin’s structure-activity relationships (SAR)?

- Methodological Answer : Apply molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses against target receptors. Validate with alanine scanning mutagenesis and free-energy perturbation (FEP) calculations. Open-source tools like PyMol or ChimeraX enable visualization of steric/electronic interactions, with force field parameters calibrated to experimental data .

Methodological Frameworks

- Data Contradiction Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables causing discrepancies. For example, conflicting cytotoxicity data may stem from differing cell viability assays (MTT vs. ATP luminescence) .

- Experimental Replication : Publish raw datasets (e.g., via Zenodo) and detailed protocols (Supplemental Information) to enable independent verification. Reference the Beilstein Journal of Organic Chemistry’s guidelines for supplementary data organization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.